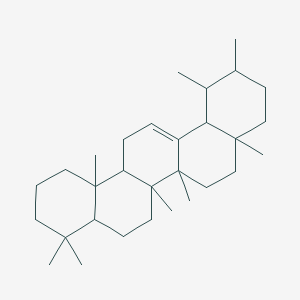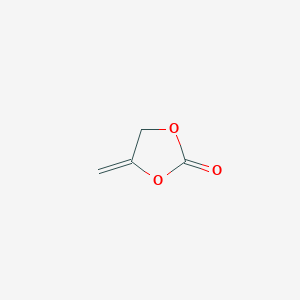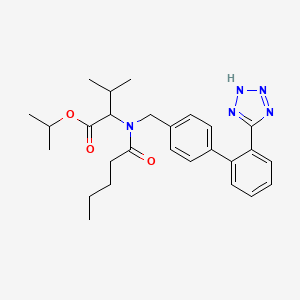
2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine is a complex organic compound with the molecular formula C12H13F4NSi This compound is characterized by the presence of fluorine, trifluoromethyl, and trimethylsilanylethynyl groups attached to a phenylamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The trimethylsilanylethynyl group may also contribute to the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: The combination of fluorine, trifluoromethyl, and trimethylsilanylethynyl groups makes this compound particularly interesting for research in various fields .
Propriétés
Formule moléculaire |
C12H13F4NSi |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
2-fluoro-4-(trifluoromethyl)-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H13F4NSi/c1-18(2,3)5-4-8-6-9(12(14,15)16)7-10(13)11(8)17/h6-7H,17H2,1-3H3 |
Clé InChI |
JDYDISNGMKQFAF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)




amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)


![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)



